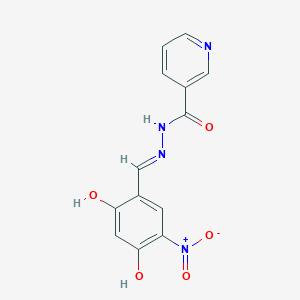
N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide, also known as DHNN, is a molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DHNN is a derivative of nicotinic acid hydrazide and has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Scientific Research Applications
N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide has shown promising results in various scientific research applications. The molecule has been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis, asthma, and multiple sclerosis. N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide has also been shown to exhibit anti-tumor properties and has been studied for its potential use in cancer therapy. Additionally, N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide has been shown to possess anti-bacterial properties, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide is not fully understood. However, studies have suggested that N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of various cellular processes, including inflammation and cell survival.
Biochemical and Physiological Effects:
N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide has been shown to exhibit various biochemical and physiological effects. Studies have shown that N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Additionally, N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide has also been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide has several advantages and limitations for lab experiments. One advantage is that N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide is a relatively stable compound that can be easily synthesized and purified. Additionally, N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide has been shown to exhibit low toxicity in vitro and in vivo, making it a potential candidate for further preclinical and clinical studies. However, one limitation of N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for the research and development of N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide. One direction is to further elucidate the mechanism of action of N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide, which may lead to the identification of new targets for drug development. Another direction is to study the pharmacokinetics and pharmacodynamics of N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide in vivo, which may provide valuable information for the development of new therapeutic agents. Additionally, the potential of N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide as a diagnostic tool for the detection of inflammatory diseases and cancer should be explored further.
Synthesis Methods
The synthesis of N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide is a multi-step process that involves the reaction of nicotinic acid hydrazide with 2,4-dihydroxy-5-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction yields N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide as a yellow crystalline solid with a melting point of 263-265°C. The purity of N'-(2,4-dihydroxy-5-nitrobenzylidene)nicotinohydrazide can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
properties
IUPAC Name |
N-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5/c18-11-5-12(19)10(17(21)22)4-9(11)7-15-16-13(20)8-2-1-3-14-6-8/h1-7,18-19H,(H,16,20)/b15-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWCVJSKGBWXTP-VIZOYTHASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=CC(=C(C=C2O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=CC(=C(C=C2O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B5977472.png)
![{2-methyl-9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}(2-thienyl)methanone dihydrobromide](/img/structure/B5977482.png)
![methyl 5-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-5-oxopentanoate](/img/structure/B5977483.png)
![N-(2-fluorophenyl)-2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5977495.png)
![N-(sec-butyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5977500.png)
![7-(3-methylbenzyl)-2-[(1-methyl-4-piperidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5977508.png)
![1-(1-piperidinyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]cyclohexanecarboxamide](/img/structure/B5977510.png)
![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B5977518.png)


![1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5977561.png)
![N-isopropyl-N-(2-methoxyethyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5977564.png)
![[1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-piperidinyl]methanol](/img/structure/B5977566.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5977568.png)